molecular formula C15H14O2 B1174749 2-[2-(3-Methoxyphenyl)vinyl]phenol

2-[2-(3-Methoxyphenyl)vinyl]phenol

Cat. No.: B1174749
M. Wt: 226.275
InChI Key: CKADNPRLDAEDMO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Methoxyphenyl)vinyl]phenol ( 190182-38-8) is a stilbene-based phenolic compound of significant interest in advanced organic synthesis and pharmaceutical research. Its molecular formula is C15H14O2, with a molecular weight of 226.27 . This compound serves as a key synthetic intermediate; for instance, related structural analogs are utilized in the synthesis of complex molecules such as Sarpogrelate hydrochloride, a 5-HT2 receptor blocker used as an antiplatelet agent . The compound's structure, featuring a phenolic hydroxyl group and a methoxy-substituted vinyl chain, makes it a valuable scaffold for further chemical modifications, including catalytic hydrogenation to saturated derivatives . Researchers value this chemical for exploring structure-activity relationships in medicinal chemistry. Furthermore, structurally similar vinylphenols, such as 2-methoxy-4-vinylphenol, are known to exhibit notable bioactive properties, including potent anti-inflammatory effects through the suppression of NF-κB and MAPK activation pathways, and antimicrobial activity . These properties suggest potential research applications in developing new therapeutic agents and studying inflammatory and infectious disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.275

IUPAC Name

2-[(Z)-2-(3-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9-

InChI Key

CKADNPRLDAEDMO-KTKRTIGZSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-[2-(3-Methoxyphenyl)vinyl]phenol with its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Predicted/Reported)
This compound C15H14O2 226.27 3-OCH3, vinyl bridge Conjugated system; predicted higher reactivity due to double bond
2-(1-(4-Bromophenyl)vinyl)phenol C14H11BrO 275.14 4-Br, vinyl bridge Higher molecular weight; bromine enhances lipophilicity
2-[1-(3-Methylphenyl)ethenyl]phenol C15H14O 210.27 3-CH3, vinyl bridge Methyl group increases electron density on aromatic ring
2-[2-(3-Methoxyphenyl)ethyl]phenol C15H16O2 228.29 3-OCH3, ethyl bridge Density: 1.112 g/cm³; BP: 347.6°C; antioxidant properties
AP-3-OMe-Ph (Diaryl pyrimidine analog) C18H17N3O2 307.35 Pyrimidine core, 3-OCH3 Binds hACE2-S complex (ΔG = -42.3 kcal/mol); antiviral potential

Key Observations :

  • Bromine (electron-withdrawing) may alter solubility and binding interactions .
  • Bridge Type : Vinyl bridges introduce rigidity and conjugation, likely enhancing UV absorption and redox activity compared to ethyl bridges .

Q & A

Q. What are the established synthetic methodologies for 2-[2-(3-Methoxyphenyl)ethyl]phenol, and what parameters are critical for optimizing reaction yield and purity?

A multi-step synthesis begins with diethyl 3-methoxybenzylphosphonate and 2,2-dimethoxybenzaldehyde, proceeding through intermediates such as 1-(2,2-dimethoxyphenyl)-2-(3-methoxyphenyl)ethylene. Critical parameters include:

  • Temperature control (0–5°C during diazotization to prevent side reactions)
  • Stoichiometric precision (1:1.2 molar ratio of 3-methoxyaniline to sodium nitrite)
  • Purification via ethanol recrystallization to achieve >97% purity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing 2-[2-(3-Methoxyphenyl)ethyl]phenol?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H/13C NMR. Key NMR signals include aromatic protons at δ 6.7–7.2 ppm and methoxy groups at δ 3.8 ppm .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30 v/v mobile phase, UV detection at 254 nm). Peaks should align with reference standards, with <2% impurities .

Advanced Research Questions

Q. How can researchers investigate the molecular interactions between 2-[2-(3-Methoxyphenyl)ethyl]phenol and antioxidant enzymes?

  • Binding assays : Surface plasmon resonance (SPR) with immobilized superoxide dismutase (SOD) to measure dissociation constants (KD). Use compound concentrations of 1–100 μM in phosphate buffer (pH 7.4).
  • Functional validation : siRNA knockdown of SOD in HepG2 cells, followed by ROS detection (DCFH-DA probe) under oxidative stress. Dose-response curves (IC50) should be compared across biological replicates .

Q. What computational strategies predict the pharmacokinetic properties and metabolite pathways of this compound?

  • Permeability : Molecular dynamics simulations (AMBER/GROMACS) with explicit solvent models to estimate blood-brain barrier penetration (logBB).
  • Metabolism : MetaSite software for in silico prediction of phase I metabolites, validated via in vitro assays with human liver microsomes (1 mg/mL protein, NADPH regeneration system). LC-MS/MS analysis (20–35 eV collision energy) identifies hydroxylated and demethylated metabolites .

Q. How can contradictory reports on anti-inflammatory efficacy across model systems be resolved?

  • Standardized models : Compare RAW 264.7 macrophages (murine) and primary human monocytes under controlled LPS stimulation (100 ng/mL, 6–24 h exposure).
  • Cytokine profiling : Multiplex arrays (IL-6, TNF-α, IL-1β) with ≥3 replicates. Statistical analysis via ANOVA with Tukey’s post-hoc test to address variability in IC50 values (reported range: 10–50 μM) .

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